molecular formula C13H18N2O2 B2543579 N-(3-methoxyphenyl)piperidine-4-carboxamide CAS No. 937669-36-8

N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2543579
CAS No.: 937669-36-8
M. Wt: 234.299
InChI Key: CMJWVJDQPINXST-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 . This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves the reaction of 3-methoxyaniline with piperidine-4-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-methoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a methoxyphenyl group and a carboxamide group, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJWVJDQPINXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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